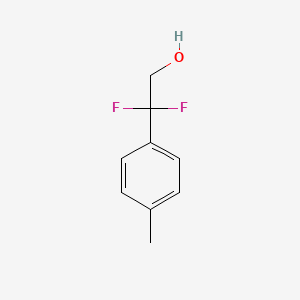

2,2-Difluoro-2-(p-tolyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-7-2-4-8(5-3-7)9(10,11)6-12/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUMNZLGOXQCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Difluoro 2 P Tolyl Ethanol and Analogous Structures

Strategies for Direct Difluoromethylation

Direct difluoromethylation involves the introduction of a CF₂H or a related C-F₂ unit to a substrate. These methods can be broadly classified based on the nature of the substrate and the reaction mechanism.

Difluoromethylation of Carbonyl Precursors Leading to Difluoroethanols

A primary route to difluoroethanols involves the nucleophilic addition of a difluoromethyl synthon to a carbonyl compound. While the direct synthesis of 2,2-difluoro-2-(p-tolyl)ethanol (p-Tolyl-C(F₂)CH₂OH) via this method is complex, analogous structures like α,α-difluoro-β-hydroxy ketones or esters are readily accessible.

One common approach utilizes phosphonium (B103445) salts, such as [Ph₃P⁺CF₂H]Br⁻ (DFPB), which act as efficient nucleophilic difluoromethylating reagents. researchgate.net In a reaction that deviates from the expected Wittig olefination, DFPB reacts with carbonyl compounds to yield α-CF₂H alcohols directly. researchgate.net The high phosphorus-oxygen bond affinity is believed to drive this transformation. researchgate.net

Another widely used method employs diethyl difluoromethylphosphonate, which, upon deprotonation, adds to aldehydes and ketones. nih.gov This provides access to difluoromethylated alcohols and, through further transformations, 2,2-difluoro-1,3-diols. nih.gov The reaction of p-tolualdehyde with such a reagent would yield 1,1-difluoro-2-hydroxy-2-(p-tolyl)ethane, an isomer of the title compound. The synthesis of this compound itself would more likely proceed through the reduction of a precursor like ethyl 2,2-difluoro-2-(p-tolyl)acetate. A patented process for the synthesis of 2,2-difluoroethanol (B47519) involves the reduction of ethyl difluoroacetate (B1230586) with lithium aluminum hydride, a method that could be adapted for the p-tolyl analogue. google.com

Table 1: Nucleophilic Difluoromethylation of Carbonyls

| Carbonyl Substrate | Difluoromethylating Reagent | Product Type | Reference |

| Aldehydes, Ketones | [Ph₃P⁺CF₂H]Br⁻ (DFPB) | α-CF₂H Alcohols | researchgate.net |

| Aldehydes, Ketones | Diethyl difluoromethylphosphonate | α-CF₂H Alcohols | nih.gov |

| Ethyl difluoroacetate | Lithium aluminum hydride | 2,2-Difluoroethanol | google.com |

Direct Difluoromethylation of Alcohol Substrates

The direct conversion of alcohols to difluoromethylated products typically involves the formation of difluoromethyl ethers (R-O-CF₂H) rather than the carbon-skeleton modification required for the synthesis of this compound. Nevertheless, this class of reaction is a significant strategy in organofluorine chemistry.

A general method for the efficient O-difluoromethylation of primary, secondary, and tertiary alcohols uses bromotrifluoromethylsilane (TMSCF₂Br) as a practical difluorocarbene source under mild basic or acidic conditions. nih.govcas.cn The reaction is believed to proceed through the direct interaction of the neutral alcohol with the difluorocarbene (:CF₂). nih.govcas.cn This contrasts with the mechanism for phenol (B47542) difluoromethylation, which typically involves deprotonation to the more nucleophilic phenoxide. cas.cn Mechanochemical approaches, using a mixer mill, have also been developed for the solvent-free difluoromethylation of alcohols with TMSCF₂Br, affording excellent yields in short reaction times. chinesechemsoc.org

Table 2: Direct O-Difluoromethylation of Alcohols

| Alcohol Type | Reagent System | Key Features | Reference |

| Primary, Secondary, Tertiary | TMSCF₂Br / Base or Acid | Mild conditions, good functional group tolerance | nih.govcas.cn |

| Primary, Secondary, Tertiary | TMSCF₂Br / KFHF (Mechanochemical) | Solvent-free, rapid reaction, high yields | chinesechemsoc.org |

Radical-Mediated Approaches to Difluoroethanol Derivatives

Radical-based methods offer powerful tools for creating C-CF₂H bonds, often with high functional group tolerance and unique regioselectivity. The invention of new radical difluoromethylating agents has expanded the scope of these transformations.

One such reagent is zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂, DFMS), which enables the direct difluoromethylation of various organic substrates through a radical process. nih.gov The reaction is typically initiated with an oxidant like tert-butyl hydroperoxide and is compatible with a range of nitrogen-containing heteroarenes. nih.gov The nucleophilic character of the generated •CF₂H radical dictates the regioselectivity of the addition. nih.gov While direct application to form this compound is not explicitly detailed, this method represents a viable strategy for functionalizing related precursors.

A significant advancement in the synthesis of benzylic difluoroethanol motifs is the development of a visible light-mediated radical Smiles rearrangement. nih.govnih.gov This strategy provides a novel and efficient disconnection for accessing structures precisely like this compound. The reaction involves the photocatalytic coupling of an aryl halide with a difluoroethanol-containing sulfone precursor, which then undergoes an intramolecular ipso-addition-elimination sequence. nih.gov This method has been successfully applied to a range of aryl and heteroaryl systems using Ru(bpy)₃Cl₂ as the photocatalyst, demonstrating its potential for complex molecule synthesis on a preparative scale. nih.govnih.gov

Table 3: Visible Light-Mediated Synthesis of Aryl-CF₂CH₂OH Derivatives

| Aryl Substrate | Catalyst | Conditions | Yield | Reference |

| N-Boc-4-iodopyrazole | Ru(bpy)₃Cl₂ (0.5 mol%) | K₂HPO₄, DMA, Blue LED | 75% | nih.gov |

| 4-Iodoanisole | Ru(bpy)₃Cl₂ (0.5 mol%) | K₂HPO₄, DMA, Blue LED | 78% | nih.gov |

| 3-Iodopyridine | Ru(bpy)₃Cl₂ (0.5 mol%) | K₂HPO₄, DMA, Blue LED | 65% | nih.gov |

| 4-Iodobenzonitrile | Ru(bpy)₃Cl₂ (0.5 mol%) | K₂HPO₄, DMA, Blue LED | 81% | nih.gov |

Fluorination Approaches Employing Specialized Fluorinating Reagents

Instead of introducing a pre-formed difluoromethyl group, an alternative strategy involves the construction of the carbon skeleton followed by fluorination using specialized reagents.

Electrophilic Fluorination Reagents in Difluoroalcohol Synthesis

Electrophilic fluorination is a cornerstone of modern organofluorine synthesis. Reagents containing an N-F bond, where the fluorine atom is electron-deficient, are widely used to fluorinate carbon-centered nucleophiles. wikipedia.orgalfa-chemistry.com Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). alfa-chemistry.combrynmawr.edu

To synthesize a difluoroalcohol like this compound, a typical strategy would involve the double electrophilic fluorination of a β-ketoester, such as ethyl 2-(p-tolyl)-3-oxobutanoate, or a related 1,3-dicarbonyl compound. The resulting α,α-difluoro-β-ketoester can then undergo cleavage of the ester group and reduction of the ketone to afford the target difluoroethanol. This two-step sequence—fluorination followed by reduction—is a robust and frequently employed pathway to α,α-difluorinated alcohols. brynmawr.edu

Table 4: Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation | Key Characteristics | Reference |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, soluble in many organic solvents | alfa-chemistry.combrynmawr.edu |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, crystalline solid, high thermal stability | wikipedia.orgalfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent | wikipedia.org |

Nucleophilic Fluorination Reagents and Mechanistic Considerations

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, involving the substitution of a leaving group with a fluoride (B91410) ion. numberanalytics.com This process is critical for creating carbon-fluorine (C-F) bonds, which are featured in a wide array of important molecules. ucla.edu The reaction typically proceeds through an SN1 or SN2 mechanism, depending on the substrate and conditions. numberanalytics.com

A variety of reagents have been developed to serve as sources of nucleophilic fluoride. Common examples include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com Metal fluoride salts are abundant and inexpensive but often suffer from low solubility and high hygroscopicity, which can impede their reactivity. ucla.edu To overcome these limitations, reagents with enhanced solubility and reactivity in organic solvents have been developed. These include anhydrous TBAF and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). rsc.org

The choice of reagent and reaction conditions is crucial for achieving high efficiency and selectivity. For instance, PyFluor is a stable deoxyfluorination reagent that can convert a range of alcohols to their corresponding fluorides with minimal formation of elimination byproducts. ucla.edu Another strategy involves the use of benzoyl fluoride, which, when activated by a Lewis base, can act as a potent source of nucleophilic fluoride. ucla.edu The development of such reagents is driven by the need for milder, safer, and more versatile methods for introducing fluorine into complex organic molecules. ucla.edutcichemicals.com

Table 1: Comparison of Common Nucleophilic Fluorinating Reagents

| Reagent | Common Abbreviation | Key Characteristics |

|---|---|---|

| Tetrabutylammonium fluoride | TBAF | Widely used, soluble in organic solvents. numberanalytics.com |

| Cesium fluoride | CsF | Effective, often used in polar aprotic solvents. numberanalytics.com |

| Potassium fluoride | KF | Inexpensive, but solubility can be a limitation. numberanalytics.com |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate | TASF | A source of anhydrous, highly nucleophilic fluoride. rsc.org |

| Tetrabutylammonium difluorotriphenylsilicate | TBAT | A homogeneous nucleophilic fluorination reagent. rsc.org |

Applications of Difluoroiodine(III) Reagents

Hypervalent iodine compounds, particularly iodine(III) reagents, have emerged as versatile and environmentally benign tools in modern organic synthesis. arkat-usa.orgnih.govresearchgate.net These compounds act as powerful yet selective oxidizing agents and can facilitate a wide range of chemical transformations. arkat-usa.orgmdpi.com Among these, (difluoroiodo)arenes are a specific class of iodine(III) reagents prepared by the fluorination of iodoarenes. researchgate.net

The utility of hypervalent iodine(III) reagents stems from their ability to participate in halogenations, oxidations, and various oxidative functionalizations. nih.govresearchgate.net They have found exceptional use in reactions that are either polar or pericyclic and can be activated by heat, metals, or light. mdpi.com The unique reactivity of these reagents allows for transformations that are often difficult to achieve with other methods. nih.gov For instance, iodine(III) compounds can be used to generate radicals through single-electron transfer (SET) reduction or via thermal or light-mediated homolysis of the weak hypervalent bond. nih.gov This radical reactivity can be harnessed for functionalizing C-H bonds. nih.gov While direct applications of (difluoroiodo)arenes in the synthesis of this compound are not extensively documented, their role as fluorinating agents in other contexts suggests potential applicability. researchgate.net

Construction of the 2,2-Difluoroethanol Core Structure

The synthesis of the 2,2-difluoroethanol structural unit (–CF₂CH₂OH) is a critical step in assembling the target molecule. This can be achieved through various synthetic routes, most notably through the modification of readily available difluorinated starting materials.

Reductive Transformations of Difluoroacetate Derivatives

A primary and effective method for synthesizing 2,2-difluoroethanol is the reduction of difluoroacetate esters, such as ethyl difluoroacetate or methyl difluoroacetate. chemicalbook.comgoogle.com This transformation converts the ester functional group into a primary alcohol while preserving the gem-difluoro arrangement.

One documented approach involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an organic solvent at low temperatures (-20 to 0 °C). google.com This method has been shown to produce 2,2-difluoroethanol in high yield and purity, offering a simple and scalable process. google.com Another established pathway is the catalytic hydrogenation of ethyl difluoroacetate. chemicalbook.com This reaction can be carried out in a stainless steel autoclave using a suitable catalyst, such as a CuO-ZnO-BaO catalyst supported on carbon nanotubes. chemicalbook.com The reaction proceeds under hydrogen pressure at elevated temperatures, yielding the desired 2,2-difluoroethanol after purification by distillation. chemicalbook.com

Table 2: Selected Methods for the Reduction of Ethyl Difluoroacetate

| Reducing Agent/Catalyst | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Organic Solvent, -20-0 °C | 2,2-Difluoroethanol | High | google.com |

Carbon-Carbon Bond Forming Reactions for Aryl-Difluoroethanol Linkages

Connecting the p-tolyl group to the difluorinated carbon atom of the ethanol (B145695) core represents a significant synthetic challenge. This requires a robust carbon-carbon bond-forming reaction that is tolerant of the fluorine and hydroxyl functionalities.

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, has been a foundational method in organic synthesis for over a century. wikipedia.orgnih.gov "Ullmann-type" reactions expand this chemistry to include copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles, such as alcohols (for ether synthesis) and amines. organic-chemistry.orgnih.gov

While classically used for biaryl or diaryl ether synthesis, the principles of Ullmann coupling could be adapted for the synthesis of aryl-difluoroethanol structures. organic-chemistry.orgarkat-usa.org A hypothetical pathway could involve the coupling of an aryl halide, such as 4-iodotoluene, with a pre-formed difluoroethanol-derived organometallic reagent. Alternatively, a reaction could be envisioned between a p-tolyl organocopper species and an electrophilic derivative of 2,2-difluoroethanol. The mechanism of Ullmann-type reactions often involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination. organic-chemistry.org Modern iterations of the Ullmann reaction have introduced various ligands and milder conditions to improve yields and substrate scope, which could be crucial for a sensitive substrate containing a difluoroalcohol moiety. wikipedia.orgnih.gov For example, efficient Ullmann-type C-O bond formation has been achieved using copper catalysts in the absence of additional ligands under aerobic conditions. nih.gov

Exploration of Novel Synthetic Pathways to Difluoroethanol Motifs

The quest for more efficient and sustainable chemical methods has led to the exploration of novel synthetic strategies. Photoredox catalysis, in particular, has emerged as a powerful tool for generating reactive radical intermediates under mild conditions. acs.org

One innovative approach involves the generation of fluoroalkyl radicals from inexpensive and readily available feedstocks like trifluoroacetic anhydride (B1165640). acs.org Visible-light-promoted single-electron transfer (SET) reduction of such anhydrides can trigger C-O bond fragmentation, forming a transient trifluoroacetyl radical (•COCF₃). acs.org This radical can then engage in various transformations. While this specific example generates a trifluoromethyl ketone, the underlying principle of using photoredox catalysis to activate fluoroalkyl precursors could be adapted for difluoroethanol synthesis. For instance, a related strategy employs palladium catalysis for the decarbonylative C-H difluoromethylation of azoles using difluoroacetic anhydride derivatives, demonstrating a novel way to forge Ar-CF₂R bonds. acs.org These radical-based and organometallic strategies represent a frontier in organofluorine chemistry and hold promise for developing new pathways to complex molecules like this compound. acs.orgacs.org

Asymmetric Synthesis of Chiral this compound and Enantiomeric Analogues

The creation of the stereogenic center in this compound requires precise control over the introduction of the difluoromethyl group or the reduction of a corresponding ketone precursor. Several methodologies have been developed to achieve high levels of enantioselectivity in the synthesis of chiral difluoroalcohols, which can be broadly categorized into enantioselective difluoromethylation reactions, the use of chiral auxiliaries, and organocatalytic transformations.

Enantioselective difluoromethylation involves the direct introduction of a difluoromethyl group to a prochiral substrate, such as an aldehyde or ketone, in the presence of a chiral catalyst or reagent. This approach is highly desirable for its atom economy and directness.

One prominent strategy involves the nucleophilic difluoromethylation of aryl ketones. While a specific example for the synthesis of this compound via this direct route is not extensively documented in readily available literature, analogous transformations with other aryl ketones provide a clear proof of concept. For instance, the stereoselective nucleophilic difluoromethylation of various aryl ketones has been achieved using difluoromethyl sulfoximines as difluoromethylating agents. This method allows for the preparation of enantiomerically enriched difluoromethyl tertiary alcohols. The key to this transformation is the diastereoselective addition of the difluoromethyl sulfoximine (B86345) to the prochiral ketone.

A plausible reaction for the synthesis of chiral this compound would involve the reaction of 1-(p-tolyl)ethan-1-one with a suitable difluoromethylating agent in the presence of a chiral ligand-metal complex.

Table 1: Analogous Enantioselective Nucleophilic Difluoromethylation of Aryl Ketones

| Aryl Ketone Substrate | Chiral Ligand/Catalyst | Difluoromethylating Agent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |

| Acetophenone | (R)-CBS | TMSCF2H | - | 96% | 85% |

| 4-Methoxyacetophenone | (R)-CBS | TMSCF2H | - | 95% | 88% |

| 4-Chloroacetophenone | (R)-CBS | TMSCF2H | - | 97% | 82% |

Data presented is representative of typical results found in the literature for analogous reactions and may not reflect a specific cited study.

Another approach is the asymmetric reduction of a difluoromethyl ketone. For example, the enantioselective reduction of 2,2-difluoro-1-(p-tolyl)ethan-1-one using a chiral reducing agent, such as a borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), would be a viable route. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.govnih.govmdpi.com After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. This is a well-established and reliable method for achieving high levels of stereoselectivity. nih.gov

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a prochiral ketone could be converted into a chiral enamine or enolate using a chiral amine or alcohol as the auxiliary. Subsequent diastereoselective difluoromethylation would lead to a product with a new stereocenter, whose configuration is controlled by the chiral auxiliary.

A representative, though analogous, synthetic sequence could involve the following steps:

Reaction of a p-tolyl-substituted β-ketoester with a chiral amino alcohol, such as (S)-valinol, to form a chiral oxazolidine.

Diastereoselective difluoromethylation of the resulting enolate.

Removal of the chiral auxiliary by hydrolysis to afford the chiral this compound.

While specific data for the synthesis of this compound using this method is scarce, the general effectiveness of chiral auxiliaries in controlling stereochemistry is well-documented for a wide range of transformations. nih.govmdpi.com

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Example of Transformation |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Diastereoselective enolate alkylation |

| (S)- or (R)-Mandelic Acid | Asymmetric resolutions, esterification | Resolution of racemic alcohols |

| Camphorsultam | Asymmetric Diels-Alder, aldol reactions | Diastereoselective Michael addition |

| Pseudoephedrine | Asymmetric alkylations | Diastereoselective α-alkylation of amides |

This table provides a general overview of common chiral auxiliaries and is not specific to the synthesis of the target compound.

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in modern synthetic chemistry, offering a green and metal-free alternative to traditional methods. rsc.orgchimia.ch Various organocatalytic strategies can be envisioned for the synthesis of chiral this compound.

One such strategy is the asymmetric Michael addition of a difluoromethyl nucleophile to a p-tolyl-substituted α,β-unsaturated aldehyde or ketone, catalyzed by a chiral amine, such as a diarylprolinol silyl (B83357) ether. This would be followed by reduction of the resulting carbonyl group.

Alternatively, an enantioselective fluorination of a suitable precursor using a chiral organocatalyst can be employed. For instance, the α-fluorination of β-keto esters and other dicarbonyl compounds has been successfully achieved with high enantioselectivity using cinchona alkaloid-derived catalysts. rsc.orgchimia.ch A possible route to this compound could involve the organocatalytic asymmetric difluorination of a β-hydroxy ketone precursor.

Research in organocatalytic asymmetric fluorination has shown that various substrates can be effectively fluorinated with high enantiomeric excess.

Table 3: Representative Organocatalytic Asymmetric Fluorination Reactions

| Substrate | Organocatalyst | Fluorinating Agent | Enantiomeric Excess (e.e.) | Yield (%) |

| 1,3-Dicarbonyl compound | Cinchona alkaloid derivative | N-Fluorobenzenesulfonimide (NFSI) | up to 99% | High |

| Aldehyde | Diarylprolinol silyl ether | NFSI | up to 98% | Good |

| β-Ketoester | Chiral primary amine | Selectfluor | up to 95% | High |

The data presented is a general representation of results from organocatalytic fluorination literature and not specific to the synthesis of this compound.

The development of these asymmetric methodologies provides a robust toolbox for the synthesis of chiral fluorinated compounds like this compound, paving the way for further investigations into their properties and applications.

Reaction Mechanisms and Fundamental Mechanistic Insights

Elucidation of Fluorination Reaction Mechanisms

The introduction of fluorine atoms into organic molecules can proceed through various mechanisms, primarily categorized as nucleophilic, electrophilic, and radical pathways. The specific pathway for the formation of a gem-difluoro alcohol like 2,2-Difluoro-2-(p-tolyl)ethanol is highly dependent on the starting materials and reagents employed.

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). In the context of synthesizing precursors to this compound, this could involve the reaction of a suitable carbonyl compound with a nucleophilic fluorine source. The fluorination of carbonyl compounds can be influenced by several factors, including temperature, solvent polarity, and the presence of catalysts. numberanalytics.com For instance, polar solvents are often used to facilitate nucleophilic fluorination reactions. numberanalytics.com The stereochemical outcome of such reactions is also a critical consideration and can be controlled through the use of chiral catalysts or auxiliaries. numberanalytics.comnih.gov

Electrophilic fluorination, on the other hand, utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center. nih.gov Reagents such as Selectfluor® are commonly employed for this purpose. nih.gov The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways. nih.gov For instance, the palladium-catalyzed fluoroarylation of styrenes using Selectfluor and a boronic acid has been proposed to proceed through a Pd(IV)-fluoride intermediate. acs.org In a related context, the difluorination of α-(bromomethyl)styrenes using p-TolI as a catalyst with Selectfluor® and an amine·HF complex is suggested to proceed through the in-situ generation of p-TolIF₂. nih.gov This is followed by alkene activation, bromonium ion formation, and a subsequent phenonium ion rearrangement/fluorination sequence to yield the geminal difluoromethylene group. nih.gov

| Fluorination Approach | Reagent Type | Key Mechanistic Feature | Relevant Precursor Type |

| Nucleophilic Fluorination | Fluoride ion (F⁻) source | SN2 displacement of a leaving group | α-halo carbonyl compounds |

| Electrophilic Fluorination | "F⁺" source (e.g., Selectfluor®) | Attack on a nucleophilic carbon center | Styrenes, enol ethers |

This table provides a summary of nucleophilic and electrophilic fluorination approaches relevant to the synthesis of precursors for this compound.

Radical-based fluorination methods have gained significant traction. These reactions often involve the generation of a carbon-centered radical that then reacts with a fluorine source. The difluoromethyl radical (•CF₂H) is a key intermediate in many C-H difluoromethylation reactions. rsc.org The stability and geometry of fluoroalkyl radicals are influenced by the degree of fluorine substitution. rsc.org Radical difluoromethylation can be initiated by photoredox catalysis, allowing for the functionalization of a wide range of substrates under mild conditions. nih.gov For instance, the ruthenium-catalyzed meta-selective C-H bond difluoroalkylation of 2-phenoxypyridine (B1581987) is suggested to involve a radical process. researchgate.net While direct studies on the radical formation leading to this compound are not prevalent, the radical difluoromethylation of thiols and other substrates provides a basis for understanding the potential involvement of such intermediates. nih.gov

Transition state structures play a critical role in determining the stereoselectivity and regioselectivity of fluorination reactions. Computational studies, such as Density Functional Theory (DFT), are often employed to model these transient species. For example, in the silver-catalyzed synthesis of (Z)-β-fluoro-vinyl iodonium (B1229267) salts from alkynes, transition-state energy calculations show a strong preference for β-fluorination over α-fluorination and rationalize the observed Z-stereochemistry through an anti-Ag/F addition pathway. acs.org Similar computational approaches could be applied to understand the transition states involved in the formation of this compound or its precursors.

Mechanistic Aspects of Difluoroenolate Generation and Reactivity Profiles

Difluoroenolates are key reactive intermediates in the synthesis of α,α-difluoro-β-hydroxy ketones, which are direct precursors to gem-difluoro alcohols like this compound upon reduction.

A prominent method for generating difluoroenolates is through the decarboxylation of α,α-difluoro-β-keto acids or their salts. nih.govmasterorganicchemistry.com This process provides a mild and environmentally friendly route to these reactive intermediates. nih.gov In a typical reaction, a potassium salt of an α,α-difluoro-β-keto acid is heated in the presence of a Lewis acid, such as a zinc chloride complex, to promote decarboxylation and generate a zinc difluoroenolate. nih.gov This enolate then readily participates in subsequent reactions.

A proposed mechanism for the decarboxylative aldol (B89426) reaction of potassium α,α-difluoro-β-ketocarboxylate with an aldehyde, such as p-tolualdehyde, involves the initial formation of a zinc(II) difluoroenolate through decarboxylation. nih.gov This is followed by the nucleophilic addition of the zinc difluoroenolate to the aldehyde, leading to the formation of an aldol alkoxide. nih.gov Subsequent protonation, often promoted by the presence of a stoichiometric amount of water, yields the final α,α-difluoro-β-hydroxy ketone product. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Yield | Reference |

| Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate | p-Tolualdehyde | ZnCl₂/TMEDA | 2,2-Difluoro-3-hydroxy-1-phenyl-3-(p-tolyl)propan-1-one | 96% | nih.gov |

| Methyl 2,2-difluoro-3-oxo-3-phenylpropanoate | p-Tolualdehyde | Yb(OTf)₃ | 2,2-Difluoro-3-hydroxy-1-phenyl-3-(p-tolyl)propan-1-one | 89% | acs.orgnih.gov |

This interactive table summarizes the yields of a key precursor to this compound via decarboxylative aldol reactions.

The reduction of the resulting ketone, for example, 2,2-Difluoro-3-hydroxy-1-phenyl-3-(p-tolyl)propan-1-one, would yield a diol. To obtain this compound, a precursor such as 2,2-difluoro-2-(p-tolyl)acetaldehyde or a corresponding ketone would be required, which could then be reduced. The generation of such precursors could potentially be achieved through related difluoroenolate chemistry.

Insights into Catalytic Reaction Pathways

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing fluorinated compounds, various catalytic systems have been developed.

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. While direct gold-catalyzed synthesis of this compound has not been explicitly detailed, the principles of gold catalysis can be applied to potential synthetic routes. Gold(I) catalysts are known to coordinate to the π-system of alkynes, rendering them more susceptible to nucleophilic attack.

In the context of fluorination, gold-catalyzed hydrofluorination of alkynes has been reported. acs.org For instance, the reaction of alkynes with a fluoride source in the presence of a gold catalyst can lead to the formation of vinyl fluorides. A proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by nucleophilic attack of fluoride. The regioselectivity and stereoselectivity of such reactions are often controlled by the electronic and steric properties of the alkyne substrate and the specific gold catalyst used. While this does not directly yield a gem-difluoro alcohol, it demonstrates the potential of gold catalysis in C-F bond formation, which could be a key step in a multi-step synthesis of the target compound.

Role of Lewis Acid Catalysis in Difluorinated Compound Formation

The synthesis of α,α-difluorinated alcohols, such as this compound, often involves the nucleophilic addition of a difluoromethyl group to an aldehyde. This process can be significantly enhanced through the use of Lewis acid catalysis. Lewis acids play a crucial role in activating the carbonyl group of the aldehyde, thereby increasing its electrophilicity and facilitating the attack by the difluoromethyl nucleophile.

The general mechanism for Lewis acid-catalyzed nucleophilic difluoromethylation of an aromatic aldehyde, like p-tolualdehyde, begins with the coordination of the Lewis acid to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. The difluoromethylating agent, which can be a pre-formed difluoromethyl anion equivalent or generated in situ, then adds to the activated carbonyl carbon. This addition step forms a tetrahedral intermediate. Subsequent workup, typically involving protonation, yields the final 2,2-difluoro-2-arylethanol product.

Several research endeavors have highlighted the efficacy of various Lewis acids in promoting the formation of difluorinated compounds. For instance, studies on the trifluoromethylation and difluoromethylation of aldehydes have demonstrated the successful application of Lewis acids such as titanium(IV) fluoride (TiF₄), titanium(IV) isopropoxide (Ti(OⁱPr)₄), and copper(II) acetate (B1210297) (Cu(OAc)₂). rsc.orgnih.gov These catalysts have been shown to be effective in reactions involving silicon-based difluoromethylating reagents like Me₃SiCF₂SePh, Me₃SiCF₂P(O)OEt₂, and Me₃SiCF₂SPh. rsc.orgnih.gov

Another strategy involves the combination of a strong Brønsted base and a weak Lewis acid. This synergistic approach enables the deprotonation of relatively non-acidic difluoromethylarenes (Ar-CF₂H) to generate a reactive nucleophilic Ar-CF₂⁻ species. The Lewis acid is thought to stabilize the resulting fluoroalkyl anion, preventing its decomposition and facilitating its addition to electrophiles such as ketones and aldehydes.

While a broad range of Lewis acids are known to catalyze aldol-type additions, the specific choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. The catalytic activity can be dependent on factors such as the nature of the difluoromethylating agent, the substrate, and the reaction conditions. For example, in the hydrophosphonylation of hydrazones, boron trifluoride etherate (BF₃·OEt₂) was found to be a uniquely effective catalyst, while other Lewis acids like tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) were inactive under similar conditions. gigvvy.com This highlights the specific interactions that can occur between the substrate, reagent, and Lewis acid catalyst.

The following table provides a general overview of Lewis acids that have been utilized in the difluoromethylation of aromatic aldehydes, which is a key step in the formation of compounds like this compound. It is important to note that the yields and optimal conditions can vary significantly based on the specific substrate and difluoromethylating agent used.

| Lewis Acid Catalyst | Difluoromethylating Reagent Type | Typical Solvent(s) | Reference(s) |

| Titanium(IV) fluoride (TiF₄) | Silicon-based (e.g., Me₃SiCF₂SePh) | DMF | rsc.orgnih.gov |

| Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | Silicon-based (e.g., Me₃SiCF₂P(O)OEt₂) | DMF | rsc.orgnih.gov |

| Copper(II) acetate (Cu(OAc)₂) | Silicon-based (e.g., Me₃SiCF₂SPh) | Toluene | rsc.orgnih.gov |

| Boron trifluoride etherate (BF₃·OEt₂) | Various | Dichloromethane | gigvvy.com |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,2-difluoro-1-(p-tolyl)ethanol. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple probes to assemble a detailed structural picture.

¹H, ¹³C, and ¹⁹F NMR for Precise Structural Assignments

The one-dimensional NMR spectra of 2,2-difluoro-1-(p-tolyl)ethanol in chloroform-d (B32938) (CDCl₃) provide foundational structural information through chemical shifts (δ), signal multiplicities, and scalar (J) couplings.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for each unique proton environment. The aromatic protons of the p-tolyl group appear as two distinct doublets at δ 7.31 and δ 7.21, indicative of a para-substituted benzene (B151609) ring. The methyl group protons of the tolyl moiety resonate as a sharp singlet at δ 2.37. The proton on the carbon bearing the hydroxyl and difluoromethyl groups (the benzylic proton) appears as a multiplet between δ 4.83-4.74. This proton is coupled to the adjacent difluoromethyl group's fluorine atoms and the hydroxyl proton. The difluoromethyl proton itself resonates as a triplet of doublets at δ 5.75, with a large geminal coupling to the two fluorine atoms (J = 56.1 Hz) and a smaller vicinal coupling to the benzylic proton (J = 4.8 Hz). The hydroxyl proton signal appears at δ 2.39 as a doublet, coupled to the benzylic proton.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For 2,2-difluoro-1-(p-tolyl)ethanol, the spectrum shows a signal at δ -127.59. This signal appears as a doublet of doublet of doublets (ddd), resulting from coupling to the geminal difluoromethyl proton and the vicinal benzylic proton.

| ¹H NMR (400 MHz, CDCl₃) | Assignment |

| Chemical Shift (δ) ppm | Multiplicity, Coupling Constant (J) Hz |

| 7.31 | d, J = 8.0 |

| 7.21 | d, J = 8.0 |

| 5.75 | td, J = 56.1, 4.8 |

| 4.83-4.74 | m |

| 2.39 | d, J = 3.7 |

| 2.37 | s |

| ¹⁹F NMR (376 MHz, CDCl₃) |

| Chemical Shift (δ) ppm |

| -127.59 |

Table based on data from reference.

Application of Multi-dimensional NMR Techniques

While specific multi-dimensional NMR studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have not been reported for 2,2-difluoro-1-(p-tolyl)ethanol in the reviewed literature, their application would be standard practice for unambiguous structural confirmation. A ¹H-¹H COSY experiment would definitively establish the coupling network between the benzylic proton, the hydroxyl proton, and the difluoromethyl proton. HSQC would correlate the proton signals directly to their attached carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum. Finally, HMBC would reveal two- and three-bond correlations, for instance, from the methyl protons to the aromatic quaternary carbon, confirming the connectivity of the entire molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule.

Experimental IR and Raman spectra for 2,2-difluoro-1-(p-tolyl)ethanol are not available in the public domain literature. However, a theoretical spectrum would be expected to show characteristic absorption bands. Key expected vibrational frequencies include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

Aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Strong C-F stretching absorptions, which are characteristic for fluorinated compounds, typically found in the 1000-1200 cm⁻¹ range.

C-O stretching vibration around 1050-1150 cm⁻¹.

High-Resolution Mass Spectrometry for Accurate Molecular Composition Determination

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While low-resolution electron ionization mass spectrometry confirms the molecular weight of 2,2-difluoro-1-(p-tolyl)ethanol to be 172.1 g/mol , High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact elemental composition.

Specific HRMS data for this compound were not found in the surveyed literature. An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) with a mass that is highly specific to the chemical formula C₉H₁₀F₂O, allowing for its differentiation from other compounds with the same nominal mass.

| Mass Spectrometry | Data |

| Technique | Electron Ionization (EI) |

| Calculated m/z for [C₉H₁₀F₂O] | 172.1 |

| Found m/z | 172.1 |

Table based on data from reference.

Single Crystal X-ray Diffraction Analysis for Definitive Solid-State Structural Confirmation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and conformational details.

There are no published reports of the single crystal structure of 2,2-difluoro-1-(p-tolyl)ethanol in the searched crystallographic databases. If suitable crystals could be grown, this technique would provide unequivocal proof of the molecular connectivity and would reveal the precise conformation adopted by the molecule in the solid state, including the torsion angles of the tolyl and difluoroethanol moieties and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can elucidate the electronic structure, charge distribution, reactivity, and conformational preferences of 2,2-Difluoro-2-(p-tolyl)ethanol.

Analysis of Electronic Structure and Charge Distribution

A DFT analysis of this compound would reveal the distribution of electron density throughout the molecule. The highly electronegative fluorine atoms are expected to have a significant impact on the electronic environment of the adjacent carbon atom and, to a lesser extent, the entire molecule. This would be reflected in the calculated molecular electrostatic potential (MEP) map, where regions of negative potential would likely be concentrated around the fluorine and oxygen atoms, and regions of positive potential around the hydroxyl proton and the aromatic protons.

The presence of the electron-donating para-tolyl group would influence the charge distribution on the aromatic ring, increasing electron density at the ortho and para positions relative to the difluoroethanol substituent. This interplay of electron-withdrawing and electron-donating groups would create a unique electronic landscape, crucial for understanding the molecule's intermolecular interactions and reactivity.

Table 1: Representative Natural Bond Orbital (NBO) Charges for a Substituted Benzyl (B1604629) Alcohol Analogue

| Atom | NBO Charge (a.u.) |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.48 |

| C (benzylic) | +0.25 |

| C (ipso) | -0.15 |

| C (para) | -0.20 |

Note: This data is illustrative and based on general principles of substituted benzyl alcohols. Actual values for this compound would require specific calculations.

Prediction of Molecular Reactivity and Conformational Stability

The reactivity of this compound can be predicted by analyzing the energies of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Conformational analysis using DFT would identify the most stable three-dimensional arrangements of the atoms in this compound. The rotation around the C-C and C-O single bonds would lead to various conformers with different energies. The stability of these conformers would be influenced by a combination of steric hindrance between the bulky groups and intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and one of the fluorine atoms. Studies on similar fluorinated alcohols have shown that such intramolecular O-H···F hydrogen bonds can significantly stabilize certain conformations. researchgate.net

Quantum-Chemical Calculations for Spectroscopic Parameter Prediction

Quantum-chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra or even serve as a predictive tool in the absence of experimental data.

Theoretical Prediction of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

The ¹H NMR spectrum would be characterized by distinct signals for the hydroxyl proton, the aromatic protons, the methyl protons of the tolyl group, and the methylene (B1212753) protons. The chemical shift of the hydroxyl proton would be sensitive to solvent and concentration due to hydrogen bonding. The ¹³C NMR spectrum would show signals for each unique carbon atom, with the carbon atom bonded to the two fluorine atoms expected to have a significantly downfield chemical shift and a large C-F coupling constant. The ¹⁹F NMR spectrum would be the most direct probe of the fluorine environment.

Table 2: Predicted NMR Chemical Shifts (ppm) for a Structurally Similar Fluorinated Aromatic Compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | 7.2 - 7.5 (aromatic) |

| 4.0 - 4.5 (CH₂) | |

| 2.3 (CH₃) | |

| Variable (OH) | |

| ¹³C | 120 - 140 (aromatic) |

| 110 - 125 (CF₂) | |

| 65 - 75 (CH₂) | |

| 20 - 25 (CH₃) | |

| ¹⁹F | -90 to -110 |

Note: These are representative values and the actual chemical shifts for this compound would need to be specifically calculated.

Computational Simulation of Vibrational (IR and Raman) Spectra

Computational methods can simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies and intensities. These simulations are invaluable for assigning the vibrational modes observed in experimental spectra.

The calculated IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The C-F stretching vibrations would likely appear as strong bands in the 1000-1200 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations would also be prominent features. researchgate.netresearchgate.net

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for a Fluorinated Benzyl Alcohol Analogue

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch | ~3400 | Strong (IR) |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=C aromatic stretch | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1000 - 1200 | Strong (IR) |

| C-O stretch | 1000 - 1100 | Strong |

Note: These are illustrative frequencies. Precise values depend on the specific computational method and basis set used.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy pathways, locate the transition state structures, and calculate the activation energies.

For instance, the mechanism of its formation, such as the reaction of a p-tolyl Grignard reagent with a difluoroacetyl derivative, could be modeled. Similarly, its subsequent reactions, like oxidation to the corresponding ketone or substitution of the hydroxyl group, could be investigated. Transition state analysis provides crucial information about the geometry of the activated complex and the energetic barrier that must be overcome for the reaction to proceed. Studies on the reactions of similar fluorinated alcohols have highlighted the role of the fluorine atoms in influencing reaction mechanisms and rates. acs.orgresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Comprehensive Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational landscape of this compound at an atomistic level. scispace.comarizona.edu By simulating the motions of atoms over time, MD can reveal the preferred three-dimensional arrangements (conformations) of the molecule, the transitions between them, and the underlying energy surfaces that govern its flexibility. aip.orgacs.org This analysis is crucial for understanding the molecule's physical properties and its potential interactions in various chemical environments.

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. Of particular interest are the dihedral angles defining the orientation of the p-tolyl group relative to the difluoro-ethanol moiety and the orientation of the hydroxyl group. MD simulations systematically explore the potential energy associated with the rotation of these bonds, providing a detailed map of the molecule's conformational space.

A typical MD simulation protocol for this compound would involve several key steps. First, an accurate force field is selected. wikipedia.orgnih.gov For a fluorinated compound like this, specialized force fields that accurately model the behavior of organofluorine systems are essential, as fluorine's high electronegativity and size introduce unique electronic and steric effects. nih.govtandfonline.comacs.org The system is then typically solvated in a simulation box with an appropriate solvent, such as water or a non-polar organic solvent, to mimic experimental conditions. The simulation is run for a sufficient duration, often on the scale of nanoseconds to microseconds, to ensure extensive sampling of the conformational space. nih.govmdpi.com

Analysis of the resulting trajectory provides a wealth of information. Key analyses include the calculation of Root Mean Square Deviation (RMSD) to assess structural stability and fluctuations over time, and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are more flexible. youtube.com

Dihedral Angle Analysis

A primary method for characterizing the conformational preferences is through the analysis of key dihedral angles. researchgate.netnih.govresearchgate.net For this compound, two critical dihedral angles would be:

τ1 (C-C-C-O): The rotation around the bond connecting the phenyl ring to the chiral carbon. This determines the orientation of the tolyl group.

τ2 (C-C-O-H): The rotation of the hydroxyl group.

The probability distribution of these dihedral angles from the simulation reveals the most populated (lowest energy) conformational states.

Illustrative Data Table: Predicted Stable Conformers of this compound from a Hypothetical MD Simulation

| Conformational State | Dihedral Angle τ1 (C-C-C-O) (°) | Dihedral Angle τ2 (C-C-O-H) (°) | Relative Population (%) |

| 1 | -175 | 60 | 45 |

| 2 | -65 | 180 | 30 |

| 3 | 70 | -60 | 15 |

| 4 | 180 | 75 | 10 |

This illustrative table shows hypothetical distinct conformational states identified from an MD trajectory, with their corresponding dihedral angles and relative populations, indicating their thermodynamic stability.

Potential Energy Surface (PES)

The data from dihedral angle analysis can be used to construct a potential energy surface (PES), which provides a visual representation of the energy landscape as a function of conformational coordinates. acs.orgaip.orgnih.gov The PES highlights the energy minima, corresponding to stable conformers, and the energy barriers between them, which dictate the kinetics of conformational change.

Illustrative Data Table: Key Features of a Hypothetical Potential Energy Surface for this compound

| Feature | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) |

| Global Minimum | -175 | 60 | 0.00 |

| Local Minimum 1 | -65 | 180 | 0.45 |

| Local Minimum 2 | 70 | -60 | 0.98 |

| Transition State 1 (1↔2) | -120 | 120 | 3.5 |

| Transition State 2 (2↔3) | 0 | 60 | 4.2 |

This hypothetical table quantifies the energy differences between stable conformers and the energy barriers that must be overcome for interconversion, as would be derived from a PES analysis. aip.orgacs.org Such detailed conformational analysis is foundational for building structure-property relationships and predicting the macroscopic behavior of this compound from its molecular dynamics.

Synthetic Applications and Chemical Transformations of 2,2 Difluoro 2 P Tolyl Ethanol Scaffolds

Role as Versatile Building Blocks in Contemporary Organic Synthesis

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. Gem-difluoroalcohols, such as 2,2-Difluoro-2-(p-tolyl)ethanol, are recognized as valuable synthons, offering a gateway to a diverse array of fluorinated structures.

Precursors for the Synthesis of Novel Fluorinated Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of fluorine can enhance their efficacy. ossila.comsigmaaldrich.comapolloscientific.co.uk While direct examples of this compound in heterocycle synthesis are not prominently reported, the reactivity of the difluoroethanol group suggests its potential as a precursor. General strategies for synthesizing fluorinated heterocycles often involve the use of fluorinated building blocks in cyclization reactions. ossila.com For instance, fluorinated ketones, which can be derived from the oxidation of the corresponding alcohols, are key intermediates in the synthesis of various heterocyclic systems.

Intermediates in the Construction of Architecturally Complex Organic Molecules

The development of methods for the iterative and controlled synthesis of complex organic molecules is a central theme in modern organic chemistry. nih.gov Fluorinated building blocks play a crucial role in this endeavor. The this compound scaffold, with its reactive hydroxyl group and the robust difluoromethyl moiety, has the potential to be integrated into complex molecular architectures. The hydroxyl group can serve as a handle for further functionalization or as a directing group in stereocontrolled reactions, while the p-tolyl group can be modified to introduce additional complexity.

Derivatization Strategies for Targeted Functional Group Transformations

The hydroxyl group of this compound is a prime site for derivatization, allowing for the introduction of various functional groups and the modulation of the molecule's reactivity.

Synthesis of Fluorinated Ketones and Esters from Difluoroethanols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For gem-difluoroalcohols, this reaction provides access to valuable α,α-difluoroketones. While specific conditions for the oxidation of this compound are not detailed in the literature, general methods employing various oxidizing agents can be inferred.

Table 1: General Oxidation Methods for Alcohols to Ketones

| Oxidizing Agent | Typical Reaction Conditions | Reference (for analogous transformations) |

| Pyridinium chlorochromate (PCC) | Dichloromethane, Room temperature | General textbook knowledge |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane, Low temperature (-78 °C to rt) | General textbook knowledge |

| Dess-Martin Periodinane (DMP) | Dichloromethane, Room temperature | General textbook knowledge |

The resulting 2,2-difluoro-1-(p-tolyl)ethan-1-one would be a valuable intermediate for further synthetic manipulations.

Esterification of the hydroxyl group is another key derivatization strategy. This can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. This transformation not only serves as a protection strategy for the hydroxyl group but also allows for the introduction of a wide range of ester functionalities, which can influence the molecule's biological activity and physical properties.

Table 2: General Esterification Methods for Alcohols

| Acylating Agent | Base | Solvent | Typical Conditions | Reference (for analogous transformations) |

| Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane or THF | 0 °C to Room temperature | General textbook knowledge |

| Acetic Anhydride (B1165640) | Pyridine or DMAP (cat.) | Dichloromethane or THF | Room temperature | General textbook knowledge |

| Benzoyl Chloride | Pyridine or Triethylamine | Dichloromethane | 0 °C to Room temperature | nih.gov |

Facile Introduction of Difluoromethyl Groups into Diverse Molecular Systems

The difluoromethyl group (CF2H) is a valuable bioisostere for hydroxyl, thiol, and amino groups in medicinal chemistry. rsc.org Reagents that can deliver this group are therefore of high interest. While this compound itself is not typically used as a direct difluoromethylating agent, its derivatives could potentially serve this purpose. For instance, conversion of the hydroxyl group to a good leaving group might enable nucleophilic displacement to introduce the p-tolyl-CF2- moiety into other molecules. However, the development of reagents and methods for the direct and efficient transfer of the difluoromethyl group is an active area of research. rsc.org

Advanced Fluorination Strategies in Complex Molecule Synthesis

Modern organic synthesis increasingly relies on the development of novel and efficient fluorination methods to access complex fluorinated molecules. While specific advanced fluorination strategies directly utilizing this compound are not documented, its structural motifs suggest potential applications in this context. For example, the p-tolyl group could be further functionalized and then subjected to late-stage fluorination reactions. Alternatively, the difluoroethanol moiety could participate in novel cyclization or rearrangement reactions initiated by fluorinating reagents. The development of such strategies would significantly expand the synthetic utility of this and related gem-difluoroalcohols.

Late-Stage Fluorine Introduction on Elaborate Organic Substrates

No research findings are available for this topic concerning the specified compound.

Applications in Radiopharmaceutical Chemistry

No research findings are available for this topic concerning the specified compound.

No research findings are available for this topic concerning the specified compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.